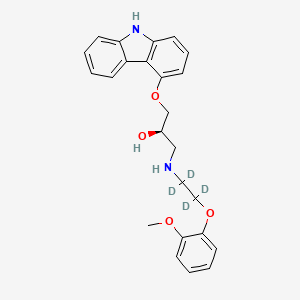

(R)-Carvedilol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H26N2O4 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

(2R)-1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1/i13D2,14D2 |

InChI Key |

OGHNVEJMJSYVRP-QWCPZVJHSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of (R)-Carvedilol-d4 as a Deuterated Internal Standard in Bioanalytical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of (R)-Carvedilol-d4 as a deuterated internal standard in the quantitative analysis of carvedilol. This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and bioanalytical method development.

Introduction to Carvedilol and the Need for an Internal Standard

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor blocker used in the treatment of heart failure and hypertension.[1] It is a racemic mixture, with its enantiomers exhibiting different pharmacological activities.[1] Accurate quantification of carvedilol in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The complexity of biological samples necessitates the use of an internal standard to ensure the accuracy and precision of analytical methods. A deuterated internal standard, such as this compound, is the preferred choice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

This compound is a stable isotope-labeled version of the (R)-enantiomer of carvedilol.[2][3] Its physicochemical properties are nearly identical to the unlabeled analyte, but it has a different mass-to-charge ratio, allowing for its distinct detection by a mass spectrometer. This co-elution and similar ionization behavior with the analyte of interest helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible results.[3]

Bioanalytical Method Workflow

The general workflow for the quantification of carvedilol in biological samples using this compound as an internal standard involves several key steps from sample collection to data analysis.

Caption: A generalized workflow for the bioanalytical quantification of carvedilol using a deuterated internal standard.

Carvedilol's Mechanism of Action: A Signaling Pathway Overview

Carvedilol exerts its therapeutic effects by blocking both alpha-1 and beta-adrenergic receptors. This dual action leads to vasodilation and a reduction in heart rate and contractility, ultimately lowering blood pressure and reducing cardiac workload.[4][5][6]

Caption: Simplified signaling pathway of Carvedilol's mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioanalytical assays. Below are representative protocols for the quantification of carvedilol in human plasma using this compound as an internal standard, based on published literature.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for cleaning up and concentrating analytes from biological matrices.

-

Plasma Pre-treatment: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution. Vortex for 30 seconds.

-

SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by sequentially passing methanol and then water through it.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase for LC-MS/MS analysis.[7]

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of carvedilol and this compound.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | UPLC or HPLC system |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[7] |

| Mobile Phase | Acetonitrile and ammonium formate buffer (e.g., 78:22, v/v)[7] |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |

| Monitored Transition (Carvedilol) | m/z 407.2 → 100.2[8] |

| Monitored Transition (this compound) | m/z 412.1 > 105.1[9] |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 - 200 ms |

Method Validation Data

A robust bioanalytical method must be validated to ensure its reliability. The following tables summarize typical validation parameters for the quantification of carvedilol using a deuterated internal standard.

Table 3: Linearity and Sensitivity

| Parameter | Carvedilol | Reference |

| Linearity Range | 0.05 - 50 ng/mL | [7] |

| Correlation Coefficient (r²) | > 0.99 | [7] |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [7] |

Table 4: Precision and Accuracy

| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Low QC | < 5% | < 5% | 95 - 105% | [7] |

| Medium QC | < 5% | < 5% | 95 - 105% | [7] |

| High QC | < 5% | < 5% | 95 - 105% | [7] |

Table 5: Recovery

| Analyte | Recovery (%) | Reference |

| Carvedilol | 94 - 99% | [7] |

| This compound (IS) | 94 - 99% | [7] |

Conclusion

This compound serves as an excellent internal standard for the bioanalysis of carvedilol due to its chemical similarity and mass difference from the unlabeled drug. Its use in conjunction with LC-MS/MS provides a highly sensitive, selective, and robust method for the accurate quantification of carvedilol in complex biological matrices. The detailed protocols and validation data presented in this guide offer a solid foundation for researchers and scientists in the development and application of such bioanalytical methods, ultimately supporting the advancement of pharmacokinetic and clinical studies involving carvedilol.

References

- 1. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Carvedilol? [synapse.patsnap.com]

- 6. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

The Pharmacokinetic Profile of (R)-Carvedilol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 adrenoreceptor blocking activity, is administered clinically as a racemic mixture of (R)- and (S)-enantiomers.[1][2] The two enantiomers exhibit distinct pharmacological activities and, critically, different pharmacokinetic profiles.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics of the (R)-Carvedilol enantiomer, focusing on its absorption, distribution, metabolism, and excretion (ADME). This document summarizes quantitative pharmacokinetic data, details relevant experimental protocols, and presents visual representations of key metabolic pathways and experimental workflows to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

Carvedilol is a widely prescribed medication for the management of hypertension and congestive heart failure.[4][5] While the (S)-enantiomer is primarily responsible for the beta-blocking activity, both (R)- and (S)-enantiomers contribute equally to the alpha-1 blocking effects.[2][6] The stereoselective nature of carvedilol's metabolism results in significantly different plasma concentrations of the two enantiomers after oral administration of the racemate.[3] Notably, plasma levels of (R)-Carvedilol are approximately 2 to 3 times higher than those of (S)-Carvedilol in healthy subjects.[4][7] This disparity underscores the importance of understanding the specific pharmacokinetic properties of the (R)-enantiomer to better predict its therapeutic and potential adverse effects.

Pharmacokinetic Properties of (R)-Carvedilol

The pharmacokinetic behavior of (R)-Carvedilol is characterized by rapid absorption, extensive metabolism, and stereoselective disposition.

Absorption

Carvedilol is rapidly absorbed following oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.[1][8] The absolute bioavailability of racemic carvedilol is approximately 25% to 35% due to significant first-pass metabolism.[4][9] Food can slow the rate of absorption, but it does not significantly affect the overall bioavailability.[7][10] Studies using a porcine intestine model suggest that the primary route of carvedilol absorption is transcellular, with the highest absorption occurring in the jejunum at a neutral pH.[11]

Distribution

Carvedilol is a lipophilic compound and is highly bound to plasma proteins (greater than 98%), primarily albumin.[7][12] It has a large steady-state volume of distribution of approximately 115 L, indicating extensive tissue distribution.[7]

Metabolism

The metabolism of carvedilol is extensive and stereoselective, occurring primarily in the liver.[13][14] The (R)-enantiomer is metabolized at a slower rate than the (S)-enantiomer.[14][15]

The primary metabolic pathways for carvedilol include aromatic ring oxidation, demethylation, and glucuronidation.[13][16] The cytochrome P450 (CYP) enzyme system plays a crucial role in the oxidative metabolism of (R)-Carvedilol.

-

CYP2D6 is the primary enzyme responsible for the 4'- and 5'-hydroxylation of (R)-Carvedilol.[13][17] Individuals who are poor metabolizers for CYP2D6 can have 2- to 3-fold higher plasma concentrations of (R)-Carvedilol compared to extensive metabolizers.[7]

-

CYP3A4 , CYP1A2 , and CYP2C9 also contribute to the metabolism of (R)-Carvedilol, but to a lesser extent than CYP2D6.[3][13]

-

CYP2C9 is primarily involved in the O-desmethylation of carvedilol.[13][18]

Following Phase I metabolism, carvedilol and its metabolites can undergo Phase II conjugation, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs), such as UGT1A1, UGT2B4, and UGT2B7.[13][18]

Excretion

Less than 2% of a carvedilol dose is excreted unchanged in the urine.[7][19] The metabolites are primarily excreted via the bile into the feces.[7][18]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for (R)-Carvedilol. It is important to note that values can vary depending on the study population and analytical methods used.

Table 1: Pharmacokinetic Parameters of (R)-Carvedilol in Healthy Subjects after Oral Administration of Racemic Carvedilol

| Parameter | Value | Reference(s) |

| Cmax (Maximum Plasma Concentration) | ~2-3 times higher than (S)-Carvedilol | [4][20] |

| AUC (Area Under the Curve) | ~2.8 times greater than (S)-Carvedilol | [20] |

| t½ (Elimination Half-life) | 5 to 9 hours | [4][21] |

| Clearance | Significantly lower than (S)-Carvedilol | [2] |

Table 2: Influence of CYP2D6 Phenotype on (R)-Carvedilol Pharmacokinetics

| Parameter | CYP2D6 Poor Metabolizers vs. Extensive Metabolizers | Reference(s) |

| Plasma Concentration | 2-3 fold higher | [7] |

| Clearance | Significantly lower | [2] |

Experimental Protocols

Enantioselective Assay of Carvedilol in Plasma

A common method for the stereospecific determination of carvedilol enantiomers in plasma involves high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) or fluorescence detection.

Sample Preparation:

-

Extraction: Carvedilol enantiomers and an internal standard (e.g., R(+)-propranolol) are extracted from plasma using liquid-liquid extraction with a solvent like methyl tert-butyl ether or supported liquid extraction.[22][23]

-

Derivatization: The extracted analytes are derivatized with a chiral reagent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereomers that can be separated on a non-chiral column.[20][22][23]

Chromatographic Separation:

-

Column: A reverse-phase C18 column is often used for the separation of the derivatized diastereomers.[23]

-

Mobile Phase: A gradient elution with a mixture of an organic modifier (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., potassium phosphate) is typically employed.[24]

-

Flow Rate: A flow rate of around 0.5 mL/min is common.[24]

Detection:

-

Fluorescence Detection: Excitation and emission wavelengths are set at approximately 242 nm and 344 nm, respectively.[23]

-

Mass Spectrometry (MS/MS): Detection is performed using positive ion electrospray tandem mass spectrometry for high sensitivity and selectivity.[22]

Quantification:

The concentrations of (R)- and (S)-carvedilol are determined by comparing their peak areas to that of the internal standard using a calibration curve. The lower limit of quantification for both enantiomers is typically in the range of 0.200-0.5 ng/mL.[22][23]

Visualizations

Metabolic Pathway of (R)-Carvedilol

Caption: Metabolic pathway of (R)-Carvedilol.

Experimental Workflow for Enantioselective Analysis

Caption: Workflow for enantioselective analysis of carvedilol.

Conclusion

The pharmacokinetics of (R)-Carvedilol are distinct from its (S)-enantiomer, primarily due to stereoselective metabolism. The slower clearance and consequently higher plasma concentrations of (R)-Carvedilol are important considerations in clinical practice and drug development. The dominant role of CYP2D6 in its metabolism highlights the potential for significant inter-individual variability in drug exposure due to genetic polymorphisms. This technical guide provides a foundational understanding of the pharmacokinetic profile of (R)-Carvedilol, which is essential for optimizing its therapeutic use and for the development of future drug formulations and delivery systems.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Steady-state pharmacokinetics of carvedilol and its enantiomers in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. s3.pgkb.org [s3.pgkb.org]

- 8. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. DailyMed - CARVEDILOL tablet [dailymed.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. In vitro absorption studies with carvedilol using a new model with porcine intestine called BM-RIMO (Boehringer-Mannheim ring model) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. ClinPGx [clinpgx.org]

- 14. alliedacademies.org [alliedacademies.org]

- 15. [PDF] IN VITRO IDENTIFICATION OF THE HUMAN CYTOCHROME P 450 ENZYMES INVOLVED IN THE METABOLISM OF R ( 1 )-AND S ( 2 )-CARVEDILOL | Semantic Scholar [semanticscholar.org]

- 16. Metabolism of carvedilol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

- 19. The pharmacokinetics of carvedilol and its metabolites after single and multiple dose oral administration in patients with hypertension and renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carvedilol - Wikipedia [en.wikipedia.org]

- 22. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Enantioselective quantification of carvedilol in human plasma by HPLC in heavily medicated heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Use of (R)-Carvedilol-d4 for In Vitro Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Carvedilol, an enantiomer of the non-selective beta/alpha-1 blocker Carvedilol, is a subject of significant interest in pharmacological research due to its distinct therapeutic properties. Understanding its metabolic fate is crucial for optimizing its clinical application and for the development of novel therapeutics. In vitro metabolism studies are fundamental to this endeavor, providing critical insights into metabolic pathways, enzyme kinetics, and potential drug-drug interactions. The use of a stable isotope-labeled internal standard, such as (R)-Carvedilol-d4, is indispensable for achieving the accuracy and precision required in quantitative bioanalytical methods. This technical guide provides a comprehensive overview of the core methodologies and data relevant to the in vitro metabolism of (R)-Carvedilol.

This compound is the deuterium-labeled form of (R)-Carvedilol and is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1][2] This stable isotope-labeled compound enhances the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of Carvedilol in biological samples.[1]

Metabolic Pathways of Carvedilol

Carvedilol undergoes extensive metabolism primarily in the liver through three main pathways: aromatic ring hydroxylation, O-demethylation, and glucuronidation.[3][4][5] These metabolic processes are stereoselective, with different cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes preferentially metabolizing the (R)- and (S)-enantiomers.

The major metabolites of carvedilol include 4'- and 5'-hydroxyphenyl carvedilol (4-OHC and 5-OHC), 8-hydroxycarbazolyl carvedilol (8-OHC), and O-desmethylcarvedilol (ODMC).[3] The formation of these metabolites is catalyzed by a range of CYP enzymes. Specifically, CYP2D6 is primarily responsible for the production of 4-OHC and 5-OHC.[3][5] CYP1A2 is the main enzyme involved in the 8-OHC pathway, with some contribution from CYP3A4.[3] The O-demethylation pathway to form ODMC is predominantly associated with CYP2C9.[3][5]

For (R)-carvedilol specifically, in vitro experiments with human liver microsomes and recombinant CYP proteins have shown that it is primarily metabolized by CYP2D6 (contributing to approximately 40% of its metabolism), with additional contributions from CYP3A4 (30%), CYP1A2 (20%), and CYP2C9.[4]

In addition to Phase I metabolism, carvedilol and its hydroxylated metabolites undergo Phase II conjugation, primarily through glucuronidation. The UGT enzymes UGT1A1, UGT2B4, and UGT2B7 are responsible for the glucuronidation of the parent drug.[4][6]

Quantitative Data on Carvedilol Metabolism

The following tables summarize the available quantitative data on the in vitro metabolism of carvedilol. It is important to note that much of the detailed kinetic data has been generated using racemic carvedilol or does not specify the enantiomer. However, this information still provides a valuable baseline for understanding the metabolism of (R)-Carvedilol.

Table 1: Enzyme Kinetics of Racemic Carvedilol Glucuronidation in Human Liver Microsomes

| Glucuronide | Km (µM) | Vmax (pmol/min/mg protein) |

| G1 | 26.6 | 106 |

| G2 | 46.0 | 44.5 |

| Data from a study on the glucuronidation of racemic carvedilol. G1 and G2 are two observed glucuronide forms.[6] |

Table 2: Enzyme Kinetics of Racemic Carvedilol Glucuronidation by Recombinant UGT Isoforms

| UGT Isoform | Glucuronide Formed | Km (µM) | Vmax (pmol/min/mg protein) |

| UGT1A1 | G2 | 55.1 | 3.33 |

| UGT2B4 | G1 & G2 | 22.1 (for G1), 40.8 (for G2) | 7.88 (for G1), 7.21 (for G2) |

| UGT2B7 | G1 | 28.3 | 7.72 |

| Data from a study on the glucuronidation of racemic carvedilol.[6] |

Table 3: Enzyme Kinetics of Carvedilol 4'-Hydroxylation by CYP2D6 Variants

| CYP2D6 Variant | Km (µM) | Vmax (pmol/min/pmol CYP2D6) |

| CYP2D6.1 (Wild Type) | 4.87 ± 0.53 | 1.83 ± 0.05 |

| CYP2D6.2 | 10.12 ± 1.11 | 2.15 ± 0.07 |

| CYP2D6.10 | 12.15 ± 1.32 | 0.08 ± 0.01 |

| CYP2D6.89 | 14.66 ± 1.59 | 4.10 ± 0.11 |

| E215K | 36.13 ± 3.93 | 3.07 ± 0.08 |

| R440C | 14.32 ± 1.56 | 2.47 ± 0.07 |

| Data are presented as mean ± SD. The study did not specify the enantiomer of carvedilol used. |

Table 4: Enzyme Kinetics of Carvedilol 5'-Hydroxylation by CYP2D6 Variants

| CYP2D6 Variant | Km (µM) | Vmax (pmol/min/pmol CYP2D6) |

| CYP2D6.1 (Wild Type) | 10.17 ± 1.12 | 0.87 ± 0.02 |

| CYP2D6.2 | 16.29 ± 1.77 | 0.93 ± 0.02 |

| CYP2D6.10 | 18.33 ± 2.01 | 0.031 ± 0.001 |

| CYP2D6.89 | 20.45 ± 2.22 | 1.12 ± 0.03 |

| E215K | 41.22 ± 4.48 | 1.01 ± 0.03 |

| R440C | 19.87 ± 2.16 | 0.99 ± 0.02 |

| Data are presented as mean ± SD. The study did not specify the enantiomer of carvedilol used. |

Experimental Protocols

A well-defined experimental protocol is critical for obtaining reliable and reproducible data in in vitro metabolism studies. The following sections outline a general protocol for assessing the metabolism of (R)-Carvedilol using human liver microsomes, with this compound as the internal standard.

In Vitro Metabolism Study Workflow

Detailed Methodology for a Typical In Vitro Metabolism Assay

1. Materials and Reagents:

-

(R)-Carvedilol

-

This compound (Internal Standard)

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

2. Preparation of Solutions:

-

Prepare a stock solution of (R)-Carvedilol in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a stock solution of this compound in the same solvent.

-

Prepare working solutions of (R)-Carvedilol at various concentrations by diluting the stock solution with the incubation buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

3. Incubation Procedure:

-

In a microcentrifuge tube, add the following in order:

-

Potassium phosphate buffer (pH 7.4)

-

Human liver microsomes (final concentration typically 0.2-1.0 mg/mL)

-

(R)-Carvedilol working solution (final concentrations ranging from e.g., 0.1 to 100 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time period (e.g., 0, 5, 15, 30, 60 minutes) to determine the time course of metabolism.

-

Terminate the reaction by adding a volume of cold acetonitrile (e.g., 2-3 times the incubation volume).

-

Add a known concentration of the this compound internal standard to each sample.

-

Vortex the samples and centrifuge to precipitate the proteins (e.g., 14,000 rpm for 10 minutes).

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a suitable C18 reversed-phase column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the parent-to-product ion transitions for (R)-Carvedilol, its potential metabolites, and this compound in Multiple Reaction Monitoring (MRM) mode.

-

5. Data Analysis:

-

Quantify the amount of (R)-Carvedilol remaining at each time point by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Calculate the rate of metabolism and determine kinetic parameters such as the half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

This technical guide provides a foundational understanding of the in vitro metabolism of (R)-Carvedilol, emphasizing the critical role of this compound as an internal standard for accurate quantification. The provided data tables and experimental protocols offer a practical starting point for researchers in drug development. While the presented kinetic data is largely based on racemic carvedilol, it offers valuable insights into the enzymatic processes involved. Further studies focusing specifically on the enantioselective metabolism of (R)-Carvedilol are warranted to fully elucidate its metabolic profile and to support its continued development and clinical use. The methodologies and diagrams presented herein are intended to facilitate the design and execution of robust in vitro metabolism studies, ultimately contributing to a deeper understanding of the pharmacology of (R)-Carvedilol.

References

- 1. researchgate.net [researchgate.net]

- 2. R-(+)-Carvedilol-d4 | Axios Research [axios-research.com]

- 3. oyc.co.jp [oyc.co.jp]

- 4. ClinPGx [clinpgx.org]

- 5. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of human hepatic UGT1A1, UGT2B4, and UGT2B7 in the glucuronidation of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Labeling of Carvedilol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Carvedilol, a non-selective beta/alpha-1 blocker. The strategic introduction of isotopes such as Carbon-14 (¹⁴C), Carbon-13 (¹³C), Deuterium (²H or D), and various radioisotopes into the Carvedilol molecule is a critical tool for advancing our understanding of its pharmacokinetic, metabolic, and pharmacodynamic properties. This document details synthetic strategies, experimental protocols, and applications of isotopically labeled Carvedilol in research.

Introduction to Isotopic Labeling of Carvedilol

Isotopic labeling is an indispensable technique in drug development and pharmacology. By replacing specific atoms in a drug molecule with their isotopes, researchers can trace the molecule's journey through a biological system without altering its fundamental chemical properties. For Carvedilol, this has enabled detailed studies on its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with target receptors.

Commonly Used Isotopes for Labeling Carvedilol:

-

¹⁴C (Carbon-14): A beta-emitting radioisotope with a long half-life, ideal for quantitative whole-body autoradiography, mass balance studies, and metabolite profiling.

-

³H (Tritium): Another beta-emitter, often used in receptor binding assays due to the high specific activity that can be achieved.

-

²H (Deuterium): A stable isotope used as an internal standard in quantitative mass spectrometry-based bioanalysis to improve accuracy and precision. Deuterated analogs can also be used to investigate kinetic isotope effects on metabolism.

-

¹³C (Carbon-13): A stable isotope used for mechanistic studies and as an internal standard in mass spectrometry. It is also a key nuclide for nuclear magnetic resonance (NMR) based metabolism studies.

-

⁹⁹ᵐTc (Technetium-99m) and ¹³¹I (Iodine-131): Gamma-emitting radioisotopes used for in vivo imaging applications, such as Single Photon Emission Computed Tomography (SPECT), to visualize the distribution of Carvedilol in real-time.

Synthetic Strategies and Experimental Protocols

The synthesis of isotopically labeled Carvedilol typically involves the condensation of two key intermediates: 4-(2,3-epoxypropoxy)carbazole and 2-(2-methoxyphenoxy)ethylamine . The isotopic label can be introduced into either of these precursors.

Synthesis of [¹⁴C]-Carvedilol

Labeling with ¹⁴C is crucial for ADME studies. A common strategy is to introduce the ¹⁴C label into the carbazole ring of the 4-(2,3-epoxypropoxy)carbazole precursor.

dot

Experimental Protocol: Synthesis of [¹⁴C]4-Hydroxycarbazole

This protocol outlines a potential route starting from a commercially available ¹⁴C-labeled precursor.

-

[¹⁴C]Aniline Synthesis: Begin with a suitable commercially available ¹⁴C labeled starting material, such as [U-¹⁴C]aniline.

-

Diazotization and Phenylhydrazone formation:

-

Dissolve [U-¹⁴C]aniline in dilute hydrochloric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

React the diazonium salt with a reducing agent (e.g., sodium sulfite) to form [U-¹⁴C]phenylhydrazine.

-

Condense the resulting [U-¹⁴C]phenylhydrazine with cyclohexanone to yield the corresponding phenylhydrazone.

-

-

Fischer Indole Synthesis:

-

Heat the [U-¹⁴C]phenylhydrazone of cyclohexanone in the presence of a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, to induce cyclization and form [¹⁴C]tetrahydrocarbazole.

-

-

Aromatization and Hydroxylation:

-

Aromatize the [¹⁴C]tetrahydrocarbazole to [¹⁴C]carbazole using a dehydrogenating agent like palladium on carbon.

-

Hydroxylate the [¹⁴C]carbazole at the 4-position. This can be a challenging step and may require specific enzymatic or multi-step chemical methods. One approach involves nitration followed by reduction and diazotization, then hydrolysis to the hydroxyl group.

-

-

Purification: Purify the resulting [¹⁴C]4-hydroxycarbazole using column chromatography.

Experimental Protocol: Synthesis of [¹⁴C]Carvedilol

-

Alkylation of [¹⁴C]4-Hydroxycarbazole:

-

Dissolve [¹⁴C]4-hydroxycarbazole in a suitable solvent such as dimethylformamide (DMF).

-

Add a base (e.g., sodium hydride or potassium carbonate) and epichlorohydrin.

-

Heat the reaction mixture to form [¹⁴C]4-(2,3-epoxypropoxy)carbazole.

-

-

Condensation Reaction:

-

React the [¹⁴C]4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine in a solvent like isopropanol or methanol at an elevated temperature.

-

-

Purification: Purify the final product, [¹⁴C]Carvedilol, by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Radiochemical Purity | >98% | [1] |

| Specific Activity | Varies based on synthesis | [2] |

Synthesis of Deuterated Carvedilol ([²H]-Carvedilol)

Deuterium-labeled Carvedilol is primarily used as an internal standard in mass spectrometric quantification. The label is typically introduced on the methoxy group of the 2-(2-methoxyphenoxy)ethylamine side chain to prevent in vivo H/D exchange.

dot

Experimental Protocol: Synthesis of [D₃]-2-(2-methoxyphenoxy)ethylamine

-

Deuteromethylation of Guaiacol:

-

React guaiacol (2-methoxyphenol) with a deuterated methylating agent, such as [D₃]methyl iodide or [D₃]dimethyl sulfate, in the presence of a base (e.g., sodium hydride) to form 1,2-di([D₃]methoxy)benzene. A more direct approach would be to start with catechol and perform a mono-deuteromethylation.

-

-

Williamson Ether Synthesis:

-

React the resulting deuterated phenol with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base like potassium carbonate to form 1-(2-chloroethoxy)-2-([D₃]methoxy)benzene.

-

-

Gabriel Synthesis:

-

React the chloroethoxy derivative with potassium phthalimide to form the N-phthalimido derivative.

-

Cleave the phthalimide group using hydrazine hydrate (Ing-Manske procedure) to yield [D₃]-2-(2-methoxyphenoxy)ethylamine.

-

-

Purification: Purify the product by distillation or column chromatography.

The final condensation with 4-(2,3-epoxypropoxy)carbazole follows the same procedure as for the ¹⁴C-labeled compound.

| Parameter | Value |

| Isotopic Purity | >98% |

| Chemical Purity | >99% |

Synthesis of [¹³C]-Carvedilol

¹³C-labeled Carvedilol can be synthesized for NMR-based metabolic studies or as a non-radioactive tracer. The label can be incorporated at various positions. A common strategy involves labeling the side chain.

Experimental Protocol: Synthesis of [¹³C₂]-2-(2-methoxyphenoxy)ethylamine

-

Starting Material: Begin with a commercially available ¹³C-labeled precursor, such as [1,2-¹³C₂]dibromoethane.

-

Reaction with Guaiacol: React [1,2-¹³C₂]dibromoethane with guaiacol in the presence of a base to form 1-bromo-2-(2-methoxyphenoxy)[1,2-¹³C₂]ethane.

-

Azide Formation and Reduction:

-

Displace the bromide with sodium azide to form 1-azido-2-(2-methoxyphenoxy)[1,2-¹³C₂]ethane.

-

Reduce the azide to the primary amine using a reducing agent like lithium aluminum hydride or by catalytic hydrogenation to yield [1,2-¹³C₂]-2-(2-methoxyphenoxy)ethylamine.

-

-

Purification: Purify the final amine by distillation under reduced pressure.

The condensation with 4-(2,3-epoxypropoxy)carbazole is then carried out as previously described.

| Parameter | Value | Reference |

| Isotopic Enrichment | >99 atom % ¹³C | [3] |

| Chemical Purity | >98% | [4][5] |

Radiolabeling with Technetium-99m ([⁹⁹ᵐTc])

[⁹⁹ᵐTc]Tc-Carvedilol is a potential radiopharmaceutical for cardiac imaging. The labeling is typically achieved by forming a complex between the Carvedilol molecule and the metastable isotope ⁹⁹ᵐTc.

dot

Experimental Protocol: Direct Labeling of Carvedilol with ⁹⁹ᵐTc

-

Reagent Preparation:

-

Prepare a solution of Carvedilol in a suitable solvent (e.g., ethanol).

-

Prepare a fresh solution of a reducing agent, typically stannous chloride (SnCl₂·2H₂O), in dilute HCl.

-

-

Labeling Reaction:

-

In a sterile vial, mix the Carvedilol solution and the stannous chloride solution.

-

Adjust the pH of the mixture to approximately 7.0 using a buffer solution.

-

Add the [⁹⁹ᵐTc]pertechnetate (⁹⁹ᵐTcO₄⁻) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

-

-

Quality Control:

-

Determine the radiochemical purity using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

| Parameter | Optimized Value |

| Carvedilol Amount | 100 µg |

| SnCl₂·2H₂O Amount | 50 µg |

| Reaction pH | 7.0 |

| Reaction Time | 30 minutes |

| Radiochemical Yield | ~96.5% |

Applications in Research

Metabolism and Pharmacokinetic Studies

¹⁴C- and ³H-labeled Carvedilol are invaluable for ADME studies. These studies have shown that Carvedilol is extensively metabolized in the liver, with major metabolites being hydroxylated and demethylated products. The use of radiolabeled compounds allows for the accurate quantification of the parent drug and its metabolites in various biological matrices.[6]

Stable isotope-labeled Carvedilol (e.g., deuterated) is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the precise quantification of Carvedilol and its metabolites in plasma and other biological samples. This approach corrects for variations in sample preparation and instrument response.

| Study Type | Isotope Used | Key Findings |

| Metabolism | ¹⁴C | Extensive hepatic metabolism, identification of hydroxylated and demethylated metabolites. |

| Pharmacokinetics | ²H, ¹³C | Used as internal standards for accurate quantification in plasma. |

Receptor Binding Assays

Radiolabeled Carvedilol, particularly with ³H or radioiodine, is used in receptor binding assays to determine its affinity for adrenergic receptors (α₁, β₁, β₂). These assays are fundamental in characterizing the drug's pharmacological profile.

In Vivo Imaging

Carvedilol labeled with gamma-emitting isotopes like ⁹⁹ᵐTc or ¹³¹I allows for non-invasive in vivo imaging using SPECT. This technique can be used to study the biodistribution of the drug, particularly its uptake in the heart, and to assess receptor density in various physiological and pathological conditions.

Data Summary

Table 1: Quantitative Data for Isotopic Labeling of Carvedilol

| Isotope | Labeling Method | Precursor | Typical Yield | Radiochemical/Isotopic Purity | Application |

| ¹⁴C | Multi-step organic synthesis | [¹⁴C]Aniline or other early precursor | Varies | >98% | ADME, Mass Balance |

| ²H (D) | Multi-step organic synthesis | [D₃]Methyl iodide | Good to excellent | >98% | LC-MS/MS Internal Standard |

| ¹³C | Multi-step organic synthesis | [¹³C₂]Dibromoethane | Moderate to good | >99 atom % | NMR studies, LC-MS/MS |

| ⁹⁹ᵐTc | Direct labeling (complexation) | Carvedilol | ~96.5% | >95% | SPECT Imaging |

| ¹³¹I | Direct electrophilic iodination | Carvedilol | ~92.6% | >95% | SPECT Imaging |

Conclusion

The isotopic labeling of Carvedilol is a powerful and versatile tool in pharmaceutical research. The choice of isotope and labeling strategy depends on the specific research question, ranging from quantitative bioanalysis and metabolism studies to in vivo imaging of drug distribution and receptor interaction. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important cardiovascular drug. Further advancements in synthetic chemistry will likely lead to more efficient and site-specific labeling methods, further expanding the research applications of isotopically labeled Carvedilol.

References

- 1. Disposition and metabolism of [2-14C]epichlorohydrin after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Application of 13C CPMAS NMR for qualitative and quantitative characterization of carvedilol and its commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Dichotomous Role of (R)-Carvedilol in Adrenergic Receptor Engagement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate role of (R)-Carvedilol in binding to adrenergic receptors. Carvedilol, a third-generation beta-blocker, is a racemic mixture of (R) and (S) enantiomers, each exhibiting distinct pharmacological profiles. While the (S)-enantiomer is primarily responsible for the potent β-adrenergic receptor blockade, the (R)-enantiomer, along with its counterpart, contributes to α1-adrenergic receptor antagonism[1][2]. This guide will delve into the quantitative binding characteristics of (R)-Carvedilol, the experimental methodologies used to elucidate these properties, and the unique signaling pathways it modulates, particularly its role as a biased agonist.

Adrenergic Receptor Binding Affinity of Carvedilol Enantiomers

The affinity of a ligand for its receptor is a critical determinant of its pharmacological effect. In the case of Carvedilol, there is a significant stereoselectivity in its interaction with adrenergic receptors. The (S)-enantiomer is a potent antagonist of both β1 and β2-adrenergic receptors, whereas both the (R) and (S) enantiomers exhibit comparable affinity for the α1-adrenergic receptor[1].

While specific Ki or Kd values for the (R)-enantiomer are not extensively reported in publicly available literature, the binding affinities of the racemic mixture of Carvedilol provide valuable insights into its multi-receptor targeting. The following tables summarize the available quantitative data for racemic Carvedilol at various human adrenergic receptor subtypes.

Table 1: Binding Affinity of Racemic Carvedilol for Human Adrenergic Receptors

| Receptor Subtype | pKi | Reference |

| α1D | 8.9 | [3] |

| α1B | 8.6 | [3] |

| β1 | 8.4 | [3] |

| β2 | 8.0 | [3] |

| α1A | 7.9 | [3] |

Table 2: Dissociation Constants (Kd) of Racemic Carvedilol for Human Beta-Adrenergic Receptors

| Receptor Subtype | Kd (nM) | Reference |

| β1 | ~ 4-5 | [4][5] |

| β2 | Mild selectivity for β1 over β2 (6-7 fold) | [4] |

It is important to note that while the (S)-enantiomer drives the high-affinity binding to β-receptors, the (R)-enantiomer's primary contribution is to the α1-receptor blockade[1][2].

Experimental Protocols

The determination of ligand binding affinities and functional activities relies on robust and well-defined experimental protocols. The following sections detail the methodologies commonly employed in the study of (R)-Carvedilol's interaction with adrenergic receptors.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the affinity of an unlabeled ligand (like (R)-Carvedilol) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of (R)-Carvedilol for α1, β1, and β2-adrenergic receptors.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human α1, β1, or β2-adrenergic receptor subtype.

-

Radioligands:

-

For β1 and β2 receptors: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

-

For α1 receptors: [³H]-Prazosin.

-

-

Competitor: (R)-Carvedilol.

-

Membrane Preparation:

-

Cells are grown to confluence, harvested, and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is resuspended in assay buffer.

-

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Assay Setup: In a 96-well plate, add a constant amount of cell membrane preparation (typically 10-50 µg of protein per well).

-

Add increasing concentrations of (R)-Carvedilol (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Add a fixed concentration of the appropriate radioligand (typically at a concentration close to its Kd).

-

Total Binding: In a set of wells, add only the radioligand and membrane preparation.

-

Non-specific Binding: In another set of wells, add the radioligand, membrane preparation, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol for β-receptors or 10 µM phentolamine for α1-receptors) to saturate the receptors.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the (R)-Carvedilol concentration.

-

Determine the IC₅₀ value (the concentration of (R)-Carvedilol that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

ERK1/2 Phosphorylation Assay (Western Blotting)

This assay is used to measure the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event that can be initiated by β-arrestin recruitment following receptor activation.

Objective: To determine if (R)-Carvedilol stimulates the phosphorylation of ERK1/2 in cells expressing β-adrenergic receptors.

Materials:

-

Cell Line: HEK293 cells stably expressing the human β2-adrenergic receptor.

-

Stimulation Media: Serum-free DMEM.

-

Lysis Buffer (RIPA buffer): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).

-

Primary Antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody (e.g., Cell Signaling Technology, 1:1000 dilution).

-

Rabbit anti-total-ERK1/2 antibody (e.g., Cell Signaling Technology, 1:1000 dilution).

-

-

Secondary Antibody: HRP-conjugated goat anti-rabbit IgG (1:5000 dilution).

-

Protein Assay Reagent (e.g., BCA assay).

-

SDS-PAGE Gels.

-

PVDF Membranes.

-

Transfer Buffer.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Wash Buffer: TBST.

-

Chemiluminescent Substrate.

-

Imaging System.

Procedure:

-

Cell Culture and Starvation: Seed HEK293-β2AR cells in 6-well plates and grow to 80-90% confluency. Prior to stimulation, starve the cells in serum-free DMEM for 4-6 hours to reduce basal ERK1/2 phosphorylation.

-

Stimulation: Treat the cells with various concentrations of (R)-Carvedilol for different time points (e.g., 5, 10, 30 minutes). Include a positive control (e.g., isoproterenol) and a vehicle control.

-

Cell Lysis: After stimulation, place the plates on ice, aspirate the media, and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again three times with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with the primary antibody against total-ERK1/2, followed by the secondary antibody and detection steps.

-

Data Analysis: Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2. Express the results as the ratio of phospho-ERK1/2 to total-ERK1/2 to determine the fold-change in phosphorylation compared to the vehicle control.

Signaling Pathways and Biased Agonism

Carvedilol exhibits a unique signaling profile known as "biased agonism" or "functional selectivity". While it acts as an inverse agonist at the Gs-protein-coupled pathway, thereby inhibiting adenylyl cyclase and subsequent cAMP production, it simultaneously promotes β-arrestin-mediated signaling[6]. This biased signaling is thought to contribute to its beneficial effects in heart failure. (R)-Carvedilol, through its interaction with β-adrenergic receptors, can also contribute to this β-arrestin-biased signaling.

Canonical Gs-Protein Coupled Signaling Pathway (Blocked by Carvedilol)

Caption: Canonical Gs-protein coupled signaling pathway blocked by Carvedilol.

β-Arrestin-Mediated Signaling Pathway (Promoted by Carvedilol)

Caption: β-Arrestin-mediated signaling promoted by Carvedilol.

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Workflow for a radioligand competition binding assay.

Conclusion

(R)-Carvedilol plays a multifaceted role in adrenergic receptor binding. While its contribution to β-blockade is less pronounced than its (S)-enantiomer, its significant affinity for α1-adrenergic receptors is a key component of the overall pharmacological profile of racemic Carvedilol. Furthermore, the ability of Carvedilol to act as a biased agonist, selectively activating β-arrestin-dependent signaling pathways, represents a paradigm shift in our understanding of β-blocker functionality. This unique characteristic may underlie its superior clinical efficacy in certain cardiovascular diseases. A thorough understanding of the distinct contributions of each enantiomer, supported by detailed experimental investigation, is crucial for the rational design and development of future cardiovascular therapeutics. Further research is warranted to fully elucidate the specific binding kinetics and functional consequences of (R)-Carvedilol at various adrenergic receptor subtypes.

References

- 1. droracle.ai [droracle.ai]

- 2. Enantioselective binding of carvedilol to human serum albumin and alpha-1-acid glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole-cell radioligand saturation binding [protocols.io]

- 4. droracle.ai [droracle.ai]

- 5. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Chiral Separation of Carvedilol Enantiomers Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic receptor antagonist with alpha-1-adrenergic receptor blocking activity, marketed as a racemic mixture of its (S)- and (R)-enantiomers. The two enantiomers exhibit different pharmacological profiles; the (S)-enantiomer is a potent β-blocker, while both enantiomers possess α1-blocking activity.[1][2][3] This stereoselectivity in its mechanism of action necessitates robust analytical methods for the accurate quantification of individual enantiomers in pharmaceutical formulations and biological matrices. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the chiral separation of Carvedilol. This document provides detailed application notes and protocols for the successful chiral separation of Carvedilol enantiomers using HPLC.

Principle of Chiral Separation by HPLC

Chiral separation by HPLC is achieved by creating a chiral environment in which the two enantiomers of a chiral molecule, such as Carvedilol, can interact differently. This differential interaction leads to different retention times on the chromatographic column, allowing for their separation and quantification. This can be accomplished through two primary approaches:

-

Direct Method: Utilizes a chiral stationary phase (CSP) that is inherently chiral. The enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different retention times.

-

Indirect Method: Involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral stationary phase.[4][5][6][7]

This document will focus on the more common and often preferred direct method using various chiral stationary phases.

Experimental Protocols

Method 1: Normal Phase Chromatography on a Polysaccharide-Based CSP

This method is suitable for the baseline separation of Carvedilol enantiomers in bulk drug substances and pharmaceutical formulations.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Phenomenex Lux-cellulose–4 (250 mm × 4.6 mm, 5 µm)[2] or similar cellulose-based CSP |

| Mobile Phase | Isopropanol: n-Heptane (60:40 v/v)[2] or Hexane: Isopropyl Alcohol: Diethylamine: Acetic Acid (40:60:0.7:0.3, v/v/v/v)[8][9] |

| Flow Rate | 1.0 mL/min[2][8][9] |

| Detection | UV at 254 nm[2] or 220 nm[8][9] |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of racemic Carvedilol (e.g., 0.1 mg/mL) in methanol.[2] Further dilute with the mobile phase to a suitable working concentration.

-

Tablet Formulation: Weigh and finely powder twenty tablets. Transfer an accurately weighed portion of the powder equivalent to about 10 mg of Carvedilol to a 100 mL volumetric flask. Add 40 mL of methanol, sonicate to dissolve, and then dilute to volume with methanol.[2] Filter the solution through a 0.22 µm syringe filter before injection.[2]

Method 2: Reversed-Phase Chromatography on a Polysaccharide-Based CSP

This method offers an alternative to normal phase chromatography and is also effective for the separation of Carvedilol enantiomers.

Chromatographic Conditions:

| Parameter | Condition |

| Column | Chiralcel OD-R (250 mm × 4.6 mm) or Chiralpak IB N-5[1] |

| Mobile Phase | Acetonitrile: Isopropanol: Diethylamine (95:5:0.1, v/v/v) or 80% organic modifier (87% Acetonitrile: 13% Methanol) and 20% 20 mM phosphate buffer pH 7[1] |

| Flow Rate | 1.0 mL/min or 0.5 mL/min[1] |

| Detection | UV at 242 nm |

| Column Temperature | Room Temperature or 25 °C[1] |

| Injection Volume | 10 µL |

Sample Preparation:

Follow the same procedure as described in Method 1, ensuring the final dilution is made in the mobile phase.

Data Presentation

The following table summarizes typical chromatographic parameters obtained from the chiral separation of Carvedilol enantiomers using different methods.

| Method | Chiral Stationary Phase | Mobile Phase | R(+)-Carvedilol Retention Time (min) | S(-)-Carvedilol Retention Time (min) | Resolution (Rs) |

| Normal Phase [2] | Phenomenex Lux-cellulose–4 | Isopropanol: n-Heptane (60:40 v/v) | ~5.0 | ~6.8 | > 1.5 |

| Normal Phase [9] | Immobilized Cellulose | Hexane: Isopropyl Alcohol: Diethylamine: Acetic Acid (40:60:0.7:0.3) | Not Specified | Not Specified | 7.9[9] |

| Reversed-Phase | Chiralcel OD-R | Acetonitrile: Isopropanol: Diethylamine (95:5:0.1) | Not Specified | Not Specified | Good Resolution |

| Reversed-Phase [1] | Chiralpak IB N-5 | 80% (ACN:MeOH, 87:13) / 20% (20mM PO4 buffer, pH 7) | ~18.2 (late eluting) | Not Specified | 0.8[1] |

Note: Retention times and resolution are approximate and may vary depending on the specific instrument, column, and experimental conditions.

Experimental Workflow and Diagrams

The general workflow for the chiral separation of Carvedilol enantiomers by HPLC is depicted below.

Caption: Experimental workflow for the chiral HPLC separation of Carvedilol enantiomers.

System Suitability

To ensure the validity of the analytical method, system suitability tests should be performed before sample analysis. Key parameters to evaluate include:

-

Resolution (Rs): The degree of separation between the two enantiomer peaks. A resolution of >1.5 is generally considered baseline separation.

-

Tailing Factor (T): A measure of peak symmetry. The tailing factor should ideally be ≤ 2.[2]

-

Theoretical Plates (N): A measure of column efficiency.

Conclusion

The HPLC methods described provide robust and reliable approaches for the chiral separation of Carvedilol enantiomers. The choice between normal phase and reversed-phase chromatography will depend on the available instrumentation, laboratory preferences, and the specific requirements of the analysis. Proper method validation according to ICH guidelines is crucial to ensure the accuracy, precision, and reliability of the results for routine quality control and research applications.[2]

References

- 1. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]

- 3. Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Enantioselective quantification of carvedilol in human plasma by HPLC in heavily medicated heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE-HPLC Based on Diastereomer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application of (R)-Carvedilol-d4 in Bioequivalence Studies of Carvedilol Formulations

Application Note

Introduction

(R)-Carvedilol-d4 is a stable, isotopically labeled form of the R-enantiomer of Carvedilol. Due to its chemical and physical similarity to the unlabeled drug, it serves as an ideal internal standard (IS) in bioanalytical methods for the quantification of carvedilol in biological matrices. This is particularly crucial for bioequivalence (BE) studies, which are fundamental in the development of generic drug products. In these studies, precise and accurate measurement of the drug's concentration in plasma or serum over time is required to compare the pharmacokinetic profiles of a test formulation to a reference formulation. The use of a stable isotope-labeled internal standard like this compound is the gold standard, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement during mass spectrometric detection, thereby ensuring the reliability of the quantification.

Carvedilol is a non-selective beta-adrenergic blocker and alpha-1 adrenergic blocker used to treat hypertension and heart failure.[1][2] It is a racemic mixture of R(+) and S(-) enantiomers, with the S(-) enantiomer possessing the beta-blocking activity and both enantiomers contributing to the alpha-blocking activity.[3][4] The accurate quantification of carvedilol is therefore essential for pharmacokinetic and bioequivalence assessments.

This document provides detailed protocols and data presentation for the application of this compound as an internal standard in a typical bioequivalence study of carvedilol tablets. The methodology described is based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for bioanalysis.[5]

Experimental Design for a Bioequivalence Study

A typical bioequivalence study for carvedilol is designed as a randomized, open-label, two-period, two-sequence, single-dose, crossover study in healthy adult human subjects under fasting conditions.[6][7]

Logical Relationship of a Bioequivalence Study

Caption: Flowchart of a typical crossover bioequivalence study design.

Bioanalytical Method Using this compound

The quantification of carvedilol in human plasma is performed using a validated UPLC-MS/MS method with this compound as the internal standard.

Sample Preparation (Solid-Phase Extraction - SPE)

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of plasma into a clean tube.

-

Add a specific amount of this compound working solution as the internal standard.

-

Vortex the mixture.

-

Perform solid-phase extraction using a suitable SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard from the cartridge.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for analysis.[5]

UPLC-MS/MS Instrumental Analysis

The analysis is carried out on a UPLC system coupled with a triple quadrupole mass spectrometer.

| Parameter | Condition |

| UPLC System | |

| Column | UPLC C18 (e.g., 50 × 2.1 mm, 1.7 µm)[5] |

| Mobile Phase | Acetonitrile and 4.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) (e.g., 78:22, v/v)[5] |

| Flow Rate | 0.8 mL/min[8] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Monitored Transitions | Carvedilol: m/z 407.1 -> 100.1; this compound: m/z 411.1 -> 100.1 (example transitions) |

| Dwell Time | 200 ms |

| Collision Gas | Argon |

| Ion Source Temp. | 500 °C |

Experimental Workflow for Bioanalysis

Caption: Workflow for the bioanalytical quantification of carvedilol.

Pharmacokinetic Data Analysis

Following the analysis of plasma samples, the concentration-time data for each subject is used to calculate the key pharmacokinetic parameters.

Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum observed plasma concentration of the drug. |

| Tmax | Time to reach the maximum plasma concentration. |

| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |

| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity. |

| t1/2 | Elimination half-life of the drug. |

Representative Pharmacokinetic Data for Carvedilol

The following table summarizes typical pharmacokinetic parameters of carvedilol observed in healthy volunteers after a single oral dose.

| Dose of Carvedilol | Cmax (ng/mL) | Tmax (hr) | AUC(0-inf) (ng·hr/mL) | t1/2 (hr) |

| 6.25 mg | ~30 | ~2 | ~100 | 6.30 ± 1.95 |

| 12.5 mg | ~60 | ~2 | ~200 | 7 to 10 |

| 25 mg | 115 ± 49 | 1.5 ± 0.5 | 409 ± 166 | 7 to 10 |

Bioequivalence Acceptance Criteria

For a generic carvedilol product to be considered bioequivalent to the reference product, the 90% confidence intervals (CI) for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-inf) must fall within the range of 80.00% to 125.00%.[6][7]

Conclusion

The use of this compound as an internal standard in UPLC-MS/MS methods provides the necessary accuracy and precision for the quantification of carvedilol in human plasma. This is a critical component of bioequivalence studies, ensuring that generic formulations of carvedilol perform comparably to the innovator product in terms of rate and extent of absorption. The detailed protocols and established pharmacokinetic parameters serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. youtube.com [youtube.com]

- 2. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioequivalence study of two different tablet formulations of carvedilol in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. medwinpublishers.com [medwinpublishers.com]

Application Notes and Protocols for High-Throughput Screening Assays with (R)-Carvedilol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist utilized in the treatment of cardiovascular diseases such as hypertension and chronic heart failure.[1][2][3][4] It exists as a racemic mixture of R(+) and S(-) enantiomers, each with distinct pharmacological activities. The S(-) enantiomer is responsible for both beta and alpha-1 adrenoceptor blockade, while the R(+) enantiomer primarily exhibits alpha-1 adrenoceptor antagonism.[5] The deuterated analog, (R)-Carvedilol-d4, offers a valuable tool for in vitro studies, potentially providing altered pharmacokinetic properties that can be advantageous in experimental settings.[6]

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel ligands targeting adrenergic receptors. The provided protocols are adaptable for various HTS platforms and can be customized to meet specific research needs.

Principle of the Assays

The HTS assays described herein are designed to identify compounds that modulate the activity of alpha-1 adrenergic receptors. This compound can be employed as a reference compound or a competitive antagonist in these assays. The core principle involves the use of cell lines engineered to express the target receptor and a reporter system that generates a measurable signal upon receptor activation or inhibition.

Signaling Pathway of Carvedilol

Carvedilol exerts its therapeutic effects by blocking specific signaling pathways associated with adrenergic receptors. Understanding this mechanism is crucial for designing relevant HTS assays.

Caption: Signaling pathway of Carvedilol enantiomers.

High-Throughput Screening Workflow

A typical HTS campaign involves several stages, from assay development to hit validation. The following diagram illustrates a standard workflow for screening for modulators of the alpha-1 adrenergic receptor using this compound as a tool compound.

Caption: High-throughput screening workflow.

Experimental Protocols

Cell-Based Calcium Flux Assay for Alpha-1 Adrenergic Receptor

This protocol describes a homogeneous, no-wash calcium flux assay suitable for HTS to identify antagonists of the alpha-1 adrenergic receptor.

a. Reagent Preparation

| Reagent | Preparation |

| Cell Culture Medium | DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418 |

| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 |

| Calcium Indicator Dye | Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-8 AM) in Assay Buffer with 2.5 mM probenecid. |

| This compound Stock | 10 mM stock solution in DMSO. |

| Agonist Solution | Prepare a 2X final concentration of a suitable alpha-1 adrenergic receptor agonist (e.g., phenylephrine) in Assay Buffer. |

b. Assay Procedure

-

Cell Plating: Seed HEK293 cells stably expressing the human alpha-1A adrenergic receptor into black, clear-bottom 384-well microplates at a density of 20,000 cells per well in 20 µL of culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Dye Loading: Add 20 µL of the calcium indicator dye loading solution to each well.

-

Incubation: Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

-

Compound Addition: Add 10 µL of test compounds or this compound (as a control) at various concentrations to the assay plate.

-

Incubation: Incubate for 15 minutes at room temperature.

-

Signal Measurement (Baseline): Measure the fluorescence intensity using a plate reader (e.g., FLIPR, FlexStation) for a baseline reading.

-

Agonist Addition: Add 50 µL of the agonist solution to each well.

-

Signal Measurement (Stimulated): Immediately measure the fluorescence intensity for 2-3 minutes to capture the calcium flux.

c. Data Analysis

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline reading from the peak fluorescence after agonist addition.

-

Normalize the data to controls:

-

0% inhibition: Wells with agonist only.

-

100% inhibition: Wells with a high concentration of this compound.

-

-

Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the alpha-1 adrenergic receptor.

a. Reagent Preparation

| Reagent | Preparation |

| Binding Buffer | 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 |

| Membrane Preparation | Prepare membranes from cells overexpressing the alpha-1 adrenergic receptor. |

| Radioligand | [3H]-Prazosin (a known high-affinity alpha-1 antagonist). |

| This compound Stock | 10 mM stock solution in DMSO. |

| Non-specific Binding Control | A high concentration of a non-labeled antagonist (e.g., phentolamine). |

b. Assay Procedure

-

In a 96-well filter plate, add 50 µL of Binding Buffer.

-

Add 25 µL of test compounds or this compound at various concentrations.

-

Add 25 µL of [3H]-Prazosin at a concentration near its Kd.

-

Add 100 µL of the membrane preparation (containing a specific amount of protein).

-

Incubate for 1 hour at room temperature with gentle shaking.

-

Wash the plate rapidly with ice-cold Binding Buffer using a cell harvester to separate bound from free radioligand.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in a scintillation counter.

c. Data Analysis

-

Determine the specific binding by subtracting the non-specific binding from the total binding.

-

Calculate the percent inhibition of specific binding for each concentration of the test compound.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation

Table 1: Representative Data from a Primary HTS Campaign

| Metric | Value |

| Total Compounds Screened | 100,000 |

| Hit Rate (%) | 0.5 |

| Z'-factor | 0.75 |

| Signal-to-Background Ratio | 8 |

Table 2: Dose-Response Data for this compound and a Hypothetical Hit Compound

| Compound | Assay Type | IC50 (nM) |

| This compound | Calcium Flux | 15.2 |

| Hit Compound A | Calcium Flux | 8.7 |

| This compound | Radioligand Binding | 5.8 |

| Hit Compound A | Radioligand Binding | 2.1 |

Logical Relationships in HTS

The decision-making process in an HTS campaign follows a logical progression from primary screening to lead optimization.

Caption: HTS decision-making workflow.

References

- 1. What is the mechanism of Carvedilol? [synapse.patsnap.com]

- 2. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]

- 3. Carvedilol - Wikipedia [en.wikipedia.org]

- 4. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction of (R)-Carvedilol-d4 from Human Plasma

Introduction

(R)-Carvedilol-d4 is the deuterated stable isotope-labeled internal standard for the R-enantiomer of Carvedilol. Carvedilol is a non-selective beta-adrenergic blocker with alpha-1-adrenergic blocking activity, used in the management of hypertension and heart failure. The accurate quantification of its enantiomers is crucial as they exhibit different pharmacological activities. This application note details a robust and reliable solid-phase extraction (SPE) method for the selective extraction of this compound from human plasma prior to LC-MS/MS analysis. The use of a deuterated internal standard like this compound is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in bioanalytical studies.

The protocol described herein is designed for researchers, scientists, and drug development professionals requiring a clean and concentrated sample for the sensitive detection of this compound.

Data Summary

The following table summarizes the expected quantitative performance of this SPE method based on typical results for the parent compound, Carvedilol.[1] These values are provided as a guideline and may vary depending on the specific laboratory conditions and instrumentation.

| Parameter | This compound (as Carvedilol) |

| Linear Concentration Range | 0.05 - 50 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

| Mean Assay Recovery | 94 - 99% |

| Intra-batch Precision (% CV) | 0.74 - 3.88% |

| Inter-batch Precision (% CV) | 0.74 - 3.88% |

| Intra-batch Accuracy | 96.4 - 103.3% |

| Inter-batch Accuracy | 96.4 - 103.3% |

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of this compound from human plasma.

Materials and Reagents:

-

SPE Cartridge: Polymeric reversed-phase sorbent (e.g., Strata-X)

-

This compound: Reference standard

-

Human Plasma: Blank, collected with an appropriate anticoagulant

-

Methanol (MeOH): HPLC grade

-

Acetonitrile (ACN): HPLC grade

-

Formic Acid (FA): LC-MS grade

-

Ammonium Formate: LC-MS grade

-

Water: Deionized or Milli-Q

-

Conditioning Solvent: Methanol

-

Equilibration Solvent: Water

-

Wash Solvent: 5% Methanol in Water

-

Elution Solvent: Acetonitrile with 0.1% Formic Acid

-

Reconstitution Solvent: Acetonitrile/4.0 mM Ammonium Formate, pH 3.0 (78:22, v/v)[1]

-

SPE Vacuum Manifold

-

Centrifuge

-

Vortex Mixer

-

Nitrogen Evaporator